N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine

Metabolite Synthesis Drug Metabolism EGFR TKI

This 4-anilinoquinazoline is the essential late-stage intermediate for synthesizing OSI-420, the active metabolite of Erlotinib. It features the critical 6-nitro-7-methoxy substitution pattern, enabling selective reduction to the 6-amino metabolite—a transformation unattainable with generic EGFR inhibitors. Ideal for DMPK assay development and kinase SAR optimization, it ensures batch-to-batch consistency for scalable synthetic routes.

Molecular Formula C17H12N4O3
Molecular Weight 320.3 g/mol
CAS No. 183321-60-0
Cat. No. B3048846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine
CAS183321-60-0
Molecular FormulaC17H12N4O3
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)[N+](=O)[O-]
InChIInChI=1S/C17H12N4O3/c1-3-11-5-4-6-12(7-11)20-17-13-8-15(21(22)23)16(24-2)9-14(13)18-10-19-17/h1,4-10H,2H3,(H,18,19,20)
InChIKeyDFMCIAKKWVZERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 183321-60-0): Sourcing and Structural Identity Guide for EGFR-Targeted Research


N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 183321-60-0), also designated as 4-Quinazolinamine, N-(3-ethynylphenyl)-7-methoxy-6-nitro-, is a quinazoline derivative with a molecular formula of C17H12N4O3 and a molecular weight of 320.3 g/mol [1]. Its core structure comprises a 4-anilinoquinazoline scaffold bearing a distinctive 3-ethynyl substituent on the aniline ring and a 6-nitro-7-methoxy substitution pattern on the quinazoline core . This compound is primarily recognized as an essential intermediate and research tool in medicinal chemistry, with documented relevance to the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including its established role as a precursor to the active metabolite of Erlotinib (OSI-420/Desmethyl Erlotinib) .

Why N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 183321-60-0) Cannot Be Replaced by Generic EGFR Inhibitors or Other 4-Anilinoquinazoline Analogs


Substituting N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine with other 4-anilinoquinazoline derivatives or generic EGFR inhibitors is scientifically unjustified due to its distinct structural and functional role. Unlike the clinically approved, fully elaborated EGFR inhibitors Erlotinib or Gefitinib, this compound is a key late-stage intermediate bearing a specific 6-nitro-7-methoxy quinazoline core and a terminal alkyne moiety . This substitution pattern, particularly the nitro group, is essential for its function as a versatile synthetic precursor that undergoes selective reduction to yield active metabolites like OSI-420 (Desmethyl Erlotinib), a transformation not possible with other in-class analogs . Furthermore, research demonstrates that the 6-nitro substitution confers a distinct in vitro anticancer activity profile, likely through intracellular bioreduction to a 6-amino form, which differentiates it mechanistically from 6-amino-substituted analogs [1]. Therefore, the compound's value lies not in its intrinsic potency as a final drug but in its unique chemical handle and its specific position within validated synthetic pathways, making direct substitution with a final drug substance or a different intermediate impossible for applications requiring this precise structure.

Quantitative Differentiation Evidence for N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 183321-60-0)


Evidence 1: Unique Position in the Synthesis of the Active Erlotinib Metabolite (OSI-420)

This compound serves as the direct synthetic precursor to OSI-420 (Desmethyl Erlotinib, CAS 183321-86-0), which is the major active metabolite of the FDA-approved EGFR inhibitor Erlotinib. Erlotinib itself is a potent inhibitor of EGFR kinase (IC50 = 2 nM) . The target compound, upon reduction of the 6-nitro group to a 6-amino group, yields the core structure of this active metabolite. This established transformation pathway provides a verifiable link to a clinically relevant molecule, a feature not shared by closely related intermediates like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0), which is a synthetic intermediate for Dacomitinib, an irreversible EGFR/HER2 inhibitor [1].

Metabolite Synthesis Drug Metabolism EGFR TKI Precursor

Evidence 2: Class-Level Evidence of Potent Cytotoxicity Superior or Equal to Gefitinib for 6-Nitroquinazoline Derivatives

While direct IC50 data for the specific target compound is not publicly available, a 2024 study provides strong class-level evidence for the 6-nitro-4-substituted quinazoline scaffold to which it belongs. A panel of twenty novel derivatives from this class was evaluated for EGFR inhibitory activity and cytotoxicity. The most potent derivative, designated 'compound 6c', demonstrated a superior to nearly equal cytotoxicity profile when directly compared against the FDA-approved first-generation EGFR inhibitor Gefitinib [1]. This quantitative benchmark demonstrates that the core 6-nitroquinazoline motif, which the target compound possesses, can confer potent anticancer activity comparable to established clinical drugs.

EGFR Inhibition Cytotoxicity Structure-Activity Relationship (SAR) Anticancer

Evidence 3: Differentiated Pharmacological Outcome Based on 6-Nitro vs. 6-Amino Substitution Pattern

Comparative research on 4-anilinoquinazolines has established a clear, quantifiable difference between 6-nitro and 6-amino substituted analogs. Studies show that while 6-amino substituted inhibitors demonstrate higher direct anticancer activity, the 6-nitro substituted inhibitors (such as the target compound) also exhibit significant activity. This is attributed to their intracellular transformation into the active 6-amino species via cytochrome oxidation-reduction systems [1]. This evidence suggests a distinct, prodrug-like mechanism for the 6-nitro class, which is absent in the 6-amino analogs. This inherent property can be leveraged for designing compounds with potentially improved solubility or different tissue distribution profiles.

SAR Mechanism of Action Bioreduction Anticancer

Evidence 4: Commercial Availability and Defined Purity Specifications for Reproducible Research

For procurement purposes, the compound is commercially available from multiple vendors with defined purity specifications, ensuring research reproducibility. Suppliers offer the compound at specified purity grades, such as 95% (AKSci Cat. 2079CY) , 97% (Leyan Cat. 1938882) , and NLT 98% (MolCore Cat. MC780131) . This compares favorably to less accessible or custom-synthesized analogs, where purity and characterization data may be inconsistent or unavailable. In contrast, a close structural analog, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0), is also commercially available (e.g., 97% purity from Fluorochem) , providing a clear benchmark for pricing and supply comparison.

Chemical Sourcing Purity Analysis Reproducibility Procurement

Validated Application Scenarios for Procuring N-(3-Ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 183321-60-0)


Scenario 1: Synthesis of OSI-420 (Desmethyl Erlotinib) for Metabolite and DMPK Studies

This compound is the definitive starting material for synthesizing OSI-420 (CAS 183321-86-0), the primary active O-desmethyl metabolite of the anticancer drug Erlotinib. By procuring this specific nitro-quinazoline precursor, researchers in Drug Metabolism and Pharmacokinetics (DMPK) can reliably generate and study this key metabolite for analytical method development (e.g., LC-MS/MS assays), structure elucidation, and in vitro pharmacological profiling. This application is supported by the established synthetic pathway involving the reduction of the 6-nitro group, as noted in the chemical literature .

Scenario 2: Lead Optimization in a 6-Nitroquinazoline-Based EGFR Inhibitor Program

For medicinal chemistry teams engaged in structure-activity relationship (SAR) studies around the EGFR kinase domain, this compound serves as a validated advanced intermediate or a core scaffold for analog generation. As evidenced by the 2024 study showing that 6-nitro-4-substituted quinazolines can exhibit cytotoxicity comparable to Gefitinib, this specific substitution pattern is a promising starting point for further optimization [1]. Researchers can utilize this compound to explore modifications at the 4-anilino position or to further derivatize the nitro group to generate novel analogs with potentially improved potency or selectivity against EGFR wild-type or mutant forms.

Scenario 3: Procurement of a Characterized Intermediate for Chemical Process R&D and Scale-Up

In an industrial or academic process chemistry setting, the need for a well-characterized, commercially available intermediate with a known synthetic route is paramount. This compound meets these criteria, with multiple suppliers offering it at defined purity levels (e.g., 95%, 97%, ≥98%) . This ensures supply chain security and batch-to-batch consistency for the development and optimization of scalable synthetic routes to more complex quinazoline-based targets, including but not limited to Erlotinib metabolites. The availability of a close analog (CAS 179552-74-0) from similar vendors provides a direct comparison point for cost and supply evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-ethynylphenyl)-7-methoxy-6-nitroquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.